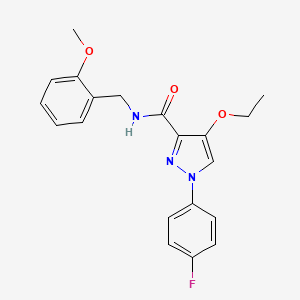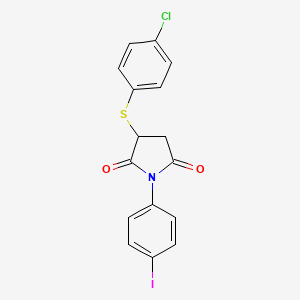
3-(4-Chlorophenyl)sulfanyl-1-(4-iodophenyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrolidine diones, including derivatives similar to the compound of interest, typically involves the condensation of α-amino acid esters with ethoxycarbonylacetic acid, followed by Dieckmann cyclisation and hydrolysis-decarboxylation processes. Such methods have been applied to acylate pyrrolidine-2,4-diones at C-3, indicating a versatile approach for introducing various substituents into the pyrrolidine dione framework (Jones et al., 1990).
Molecular Structure Analysis
The molecular structure of pyrrolidine dione derivatives reveals that these molecules consist of three rigid rings connected by single bonds, typically adopting a synclinal conformation around the central pyrrolidine ring. Such a structure facilitates the formation of intramolecular hydrogen bonds, significantly influencing the compound's chemical behavior and reactivity (Ratajczak-Sitarz et al., 1990).
Chemical Reactions and Properties
Pyrrolidine dione derivatives undergo various chemical reactions, including acylation, alkylation, and cyclisation, enabling the synthesis of a wide range of compounds with diverse biological activities and chemical properties. For instance, the acylation of pyrrolidine-2,4-diones with acid chlorides in the presence of Lewis acids is a crucial step in synthesizing 3-acyltetramic acids, highlighting the compound's reactive nature (Jones et al., 1990).
Physical Properties Analysis
The physical properties of pyrrolidine dione derivatives, such as solubility and fluorescence, are significantly influenced by their molecular structure. For example, polymers containing the pyrrolidine dione unit exhibit strong fluorescence and solubility in common organic solvents, suggesting that the compound of interest may also possess similar properties (Zhang & Tieke, 2008).
Chemical Properties Analysis
The chemical properties of pyrrolidine dione derivatives are characterized by their reactivity towards various chemical reagents, enabling the synthesis of compounds with potential antibacterial efficacy. For example, the synthesis of 3-arylpropane-1,3-diones from pyrrolidine diones demonstrates the compound's versatility in forming derivatives with potential biological applications (Sheikh et al., 2009).
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Properties
Research has explored the synthesis and anticonvulsant properties of N-Mannich bases derived from 3-phenylpyrrolidine-2,5-diones, including 3-(4-chlorophenyl)-pyrrolidine-2,5-diones. These compounds have been effective in models of human tonic-clonic seizures and therapy-resistant epilepsy (Kamiński et al., 2013).
Antimicrobial Screening
Novel azaimidoxy compounds, including derivatives of 3-(4-chlorophenyl)pyrrolidine-2,5-dione, have been synthesized and screened for antimicrobial activities. These derivatives are explored as potential chemotherapeutic agents (Jain et al., 2006).
Synthesis and Functionalization
A study detailed the synthesis of 4-substituted 1-(4-iodophenyl)pyrrolidine-2,5-dione derivatives, showcasing the versatility of these compounds in chemical synthesis (Ali et al., 2015).
Neurological Activity
Compounds including 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones have been evaluated for their GABA-transaminase activity in brain studies, indicating potential neurological applications (Patel et al., 2013).
Polyimide Synthesis
The compound has been utilized in the synthesis of transparent aromatic polyimides, indicating its utility in materials science and engineering (Tapaswi et al., 2015).
Zukünftige Richtungen
The future directions for “3-(4-Chlorophenyl)sulfanyl-1-(4-iodophenyl)pyrrolidine-2,5-dione” and similar compounds could involve further exploration of their biological activity and potential applications in drug discovery. The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and medicinal chemists continue to explore this space .
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-1-(4-iodophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClINO2S/c17-10-1-7-13(8-2-10)22-14-9-15(20)19(16(14)21)12-5-3-11(18)4-6-12/h1-8,14H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOWEYDXOGYIOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)I)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClINO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

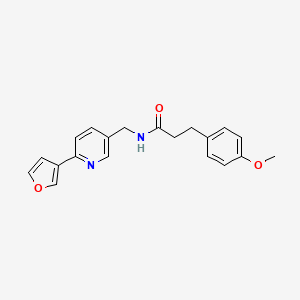

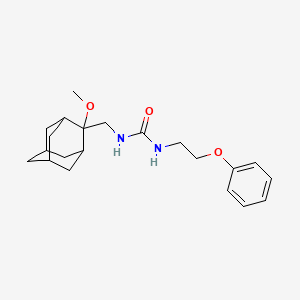


![Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-](/img/structure/B2491914.png)
![N-(2,5-dimethylbenzyl)-3-[3-(2-fluorophenyl)isoxazol-4-yl]propanamide](/img/structure/B2491917.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491918.png)
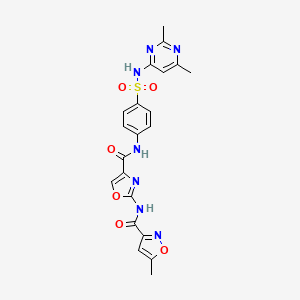

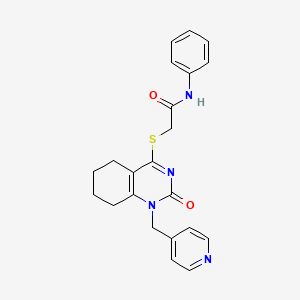
![8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2491924.png)

